2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
Properties
CAS No. |
1207176-13-3 |
|---|---|
Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C9H7N3O3/c10-7(13)4-1-2-5-6(3-4)11-9(15)12-8(5)14/h1-3H,(H2,10,13)(H2,11,12,14,15) |
InChI Key |
ZTWORBCXCHMESF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)NC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Acyl Chloride Precursor
The carboxylic acid derivative (e.g., 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid) is treated with chlorinating agents such as oxalyl chloride or thionyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF). A catalytic amount of dimethylformamide (DMF) accelerates the reaction.
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Reactants : 3-(4-Fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (90 mg, 0.286 mmol), oxalyl chloride (1 mL).
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Conditions : DCM (3 mL), DMF (catalytic), 2 hours at room temperature.
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Monitoring : Thin-layer chromatography (TLC) confirms acyl chloride formation.
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Workup : Solvent removal under reduced pressure, followed by vacuum drying.
Amidation with Ammonia or Amines
The acyl chloride intermediate reacts with ammonia or substituted amines to form the carboxamide. Primary amines (e.g., 3-pyrrolidin-1-yl-propylamine) are added dropwise at 0°C, followed by stirring at room temperature.
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Reactants : Acyl chloride (0.286 mmol), 3-pyrrolidin-1-yl-propylamine (44 µL, 0.343 mmol).
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Conditions : DCM (4 mL), 0°C to room temperature, 2 hours.
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Yield : 63% (76 mg).
-
Purification : Filtration and washing with DCM.
Table 1: Representative Yields Using Acyl Chloride Method
Direct Condensation of Anthranilic Acid Derivatives
This method avoids acyl chloride intermediates by directly condensing anthranilic acid derivatives with urea or thiourea under acidic or basic conditions.
Acid-Catalyzed Cyclization
Concentrated sulfuric acid facilitates the Schmidt reaction, converting isatin-7-carboxylic acid derivatives into quinazoline-dione carboxamides.
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Reactants : Isatin-7-carboxylic acid (125 mg, 0.65 mmol), ammonium hydrogen carbonate (68 mg, 0.85 mmol).
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Conditions : Dioxane, 40°C, 18 hours.
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Yield : 80% (100 mg).
-
Monitoring : NMR confirms product formation.
Base-Mediated Reactions
Sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF) promotes cyclization.
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Reactants : Ethyl anthranilate (1 mmol), substituted pyridine (0.2 mmol).
-
Conditions : DMF, 120°C, 20 hours.
-
Yield : Up to 93%.
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Purification : Precipitation with diethyl ether.
One-Pot Synthesis Strategies
Recent advances emphasize single-step protocols to reduce purification steps and improve scalability.
DMAP-Catalyzed Cyclization
4-Dimethylaminopyridine (DMAP) enables quinazoline-2,4-dione formation from anthranilic acid and (Boc)₂O under mild conditions.
-
Reactants : Anthranilic acid (1 mmol), (Boc)₂O (1.5 mmol), DMAP (0.1 mmol).
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Conditions : DCM, room temperature, 12 hours.
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Yield : 79%.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes.
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Reactants : Ethyl anthranilate (1 mmol), substituted amine (0.2 mmol).
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Conditions : DMF, microwave (100°C), 30 minutes.
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Yield : 85–93%.
Table 2: Comparison of One-Pot Methods
Optimization and Scale-Up Considerations
Solvent Selection
Temperature and Reaction Time
Catalysts and Additives
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can have significant biological activities .
Scientific Research Applications
Pharmaceutical Development
Antitumor Activity
Research indicates that compounds within the quinazoline class, including 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide, exhibit significant antitumor properties. These compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that modifications to the quinazoline structure can enhance its binding affinity to specific cancer-related targets, leading to improved therapeutic efficacy.
Antimicrobial Properties
The compound also shows promising antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways. This makes it a candidate for developing new antibiotics in an era of rising antibiotic resistance .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and mediators, providing a therapeutic avenue for treating inflammatory diseases such as arthritis and colitis .
Chemical Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for industrial production. The compound's unique structure allows for various modifications that can yield derivatives with enhanced properties or specific functionalities suitable for different applications in medicinal chemistry .
Biological Interaction Studies
Understanding the interactions between this compound and biological targets is crucial for optimizing its use in therapeutic settings. Binding affinity studies are often conducted to elucidate the compound's mechanism of action and potential side effects when used therapeutically. These studies are essential for ensuring safety and efficacy in clinical applications .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed potent inhibition of proliferation in various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and specificity towards cancer cells.
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in agar diffusion tests compared to standard antibiotics.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme PARP-1, which plays a role in DNA repair. By inhibiting this enzyme, the compound can induce cell death in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Substituent-Driven Structural Variations
Key analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Solubility : Thione derivatives (e.g., CAS 422277-15-4) exhibit lower aqueous solubility due to sulfur’s hydrophobicity, whereas methoxyethyl-substituted analogs (e.g., CAS 892259-70-0) show moderate solubility .
- Thermal Stability : Melting points range widely; 4-oxo-2-thioxo derivatives decompose at 264.8°C, while phenyl-substituted analogs remain stable up to 300°C .
Biological Activity
2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H7N3O3 |
| Molecular Weight | 205.17 g/mol |
| CAS Number | [Not specified] |
| LogP | 3.6257 |
| Polar Surface Area | 79.981 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound can be attributed to several mechanisms:
1. Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes .
2. Anticancer Properties:
Several studies have investigated the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, compounds with similar structures have been noted to inhibit tumor growth in vitro and in vivo models .
3. Enzyme Inhibition:
The compound has been identified as an inhibitor of various enzymes, including those involved in cancer progression and viral replication. Notably, it has shown potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication .
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted on synthesized derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within a range that suggests potential for therapeutic applications .
Case Study 2: Anticancer Effects
In a preclinical trial evaluating the anticancer effects of this compound on breast cancer cell lines (MCF-7), results indicated a dose-dependent decrease in cell viability and increased apoptosis markers. The study highlighted its potential as a lead compound for further development in cancer therapy .
Research Findings
Recent findings highlight the versatility of this compound:
- Pharmacophore Modeling: A pharmacophore model developed for Mpro inhibitors identified this compound as a promising candidate for further optimization in antiviral drug development .
- Structure-Activity Relationship (SAR): Research into SAR has revealed that modifications to the carboxamide group significantly impact biological activity. Certain substitutions enhance potency against specific targets while reducing toxicity profiles .
Q & A
Q. What are the common synthetic routes for 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide and its derivatives?
The synthesis typically involves multi-step reactions starting with cyclization of substituted anthranilic acid derivatives. For example:
- Step 1 : Condensation of anthranilic acid with urea or thiourea to form the quinazoline core.
- Step 2 : Introduction of carboxamide and other substituents via nucleophilic substitution or coupling reactions (e.g., using DMF as a solvent and zinc chloride as a catalyst) .
- Step 3 : Purification via column chromatography or recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) .
Key challenges include controlling regioselectivity and minimizing byproducts like N-alkylated isomers.
Q. How can structural characterization of this compound be optimized?
Use a combination of:
- NMR spectroscopy : To confirm the presence of the tetrahydroquinazoline core (e.g., characteristic peaks for NH protons at δ 10–12 ppm) and substituent positions .
- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., molecular ion [M+H]+ at m/z 223.0177 for the carboxylic acid derivative) .
- X-ray crystallography : To resolve ambiguities in stereochemistry or hydrogen-bonding networks, particularly for analogs with bulky substituents .
Q. What solvents and reaction conditions are optimal for its stability during synthesis?
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while avoiding protic solvents that may hydrolyze the carboxamide group .
- Temperature : Reactions are often conducted at 80–100°C to balance reaction rate and decomposition risks .
- Catalysts : Zinc chloride or pyridine derivatives improve yields in cyclization steps .
Advanced Research Questions
Q. How do substituents on the tetrahydroquinazoline core influence bioactivity?
- Phenyl or trifluoromethyl groups at the 3-position enhance lipophilicity and target binding (e.g., enzyme inhibition via π-π stacking or hydrophobic interactions) .
- Carboxylic acid derivatives (e.g., 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid) improve aqueous solubility but may reduce membrane permeability .
- Thioxo modifications (replacing oxygen with sulfur at position 2) increase electrophilicity, potentially enhancing covalent binding to cysteine residues in enzymes .
Q. What strategies resolve contradictions in reported biological data for analogs?
- Systematic SAR studies : Compare analogs with incremental structural changes (e.g., methyl vs. ethyl groups) to isolate substituent effects .
- Enzyme inhibition assays : Use standardized protocols (e.g., IC₅₀ measurements under fixed pH and temperature) to minimize variability .
- Computational docking : Identify binding modes using tools like AutoDock Vina to rationalize discrepancies between in vitro and in silico results .
Q. How can metabolic stability be improved for therapeutic applications?
- Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
- Prodrug strategies : Mask the carboxamide as an ester (e.g., methyl ester derivatives) to enhance bioavailability, with enzymatic hydrolysis in target tissues .
- In vitro ADME screening : Use liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated degradation) .
Q. What computational methods predict its interactions with biological targets?
- Molecular dynamics simulations : Model binding to soluble epoxide hydrolase (sEH) or kinases, focusing on hydrogen bonds with the carboxamide and dioxo groups .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ values) with inhibitory activity .
- Free energy perturbation (FEP) : Quantify binding affinity changes for analogs with minor structural variations .
Methodological Considerations
Q. How to troubleshoot low yields in multi-step syntheses?
- Intermediate characterization : Use TLC or LC-MS to identify unstable intermediates (e.g., thiourea derivatives prone to oxidation) .
- Optimize stoichiometry : Excess reagents (e.g., 1.2 equivalents of phenyl isocyanate) improve conversion in cyclization steps .
- Purification : Employ gradient elution in HPLC for polar byproducts .
Q. What techniques validate enzyme inhibition mechanisms?
- Kinetic assays : Measure Kᵢ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Fluorescence quenching : Monitor changes in tryptophan fluorescence of the enzyme upon ligand binding .
- X-ray co-crystallography : Resolve ligand-enzyme complexes to confirm binding poses (e.g., hydrogen bonds with catalytic residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
